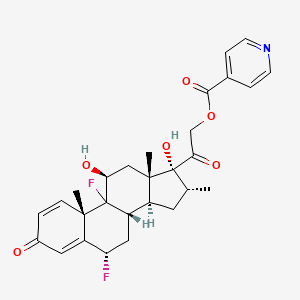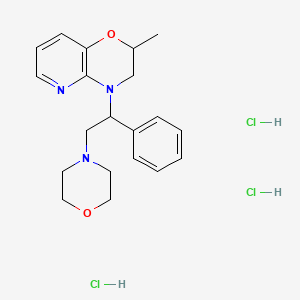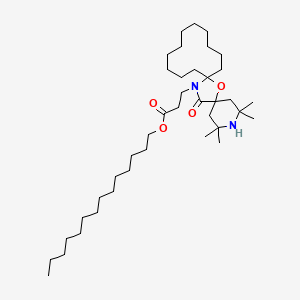
1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of benzisoselenazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- typically involves the reaction of a selenoamide with a substituted phenyl isocyanate. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium-containing intermediates. The reaction conditions often include moderate temperatures (50-100°C) and the use of a suitable solvent, such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and rigorous purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenoethers or selenides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while substitution with sodium azide can produce azido derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and forming covalent bonds with thiol groups in proteins. This can lead to the inhibition of enzyme activity and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: The parent compound without the bromine and hydroxy substitutions.
1,2-Benzisoselenazol-3(2H)-one, 2-phenyl-: A similar compound with a phenyl group instead of the substituted phenyl group.
Ebselen: A well-known benzisoselenazolone with potent antioxidant properties.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- is unique due to the presence of the bromine and hydroxy groups, which can enhance its reactivity and biological activity. These substitutions can also influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
81744-15-2 |
|---|---|
Molecular Formula |
C13H8BrNO2Se |
Molecular Weight |
369.08 g/mol |
IUPAC Name |
2-(3-bromo-4-hydroxyphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8BrNO2Se/c14-10-7-8(5-6-11(10)16)15-13(17)9-3-1-2-4-12(9)18-15/h1-7,16H |
InChI Key |
DMPWNXHUBCJJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC(=C(C=C3)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)







